molecular formula C17H20BrNO B2526736 3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2319721-05-4

3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2526736
CAS No.: 2319721-05-4
M. Wt: 334.257
InChI Key: JXNRFBWYCKRXPA-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20BrNO and its molecular weight is 334.257. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The title compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one , was synthesized and characterized by 1H and 13C NMR and HRMS spectroscopy. Its absolute molecular configuration was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds of the type O‒H…O and showing the methyl and chlorophenyl groups in a cis configuration, stabilized by weak intermolecular C‒H...O interactions (Wu et al., 2015).

Radiolabelling for PET Ligands

  • Ipratropium bromide and tiotropium bromide , which share structural similarities with the compound , have been radiolabelled for use as PET ligands in studies of inhaled drug deposition. This indicates a potential application of the compound or its derivatives in medical imaging and pharmacokinetic studies (Issa et al., 2006).

Novel Synthetic Approaches

  • A novel synthetic approach involving the transformation of methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to afford bromohydrins and the synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols was described. This methodology might offer insights into the synthesis of compounds related to "3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" for further research applications (Krow et al., 2001).

Potential as Chemzymes

  • The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate (2) and its enantiomer as chiral chemzymes, which serve as catalysts for their own enantioselective synthesis, demonstrates the potential utility of similar azabicyclooctanes in asymmetric synthesis and catalysis (Corey et al., 1989).

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRFBWYCKRXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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